4-[(4-Methylbenzyl)oxy]benzoyl chloride

Physical Organic Chemistry Solvolysis Kinetics Hammett Analysis

4-[(4-Methylbenzyl)oxy]benzoyl chloride (CAS 62290-55-5) is a para-substituted benzoyl chloride derivative, belonging to the class of aromatic acyl chlorides that serve as reactive electrophilic intermediates in medicinal chemistry, materials science, and fine chemical synthesis. The compound features a 4-methylbenzyl ether substituent at the para position of the benzoyl chloride core, with a molecular formula of C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 62290-55-5
Cat. No. B1355429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylbenzyl)oxy]benzoyl chloride
CAS62290-55-5
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3
InChIKeyYHSDRZQPMLLING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylbenzyl)oxy]benzoyl chloride (CAS 62290-55-5): Procurement-Relevant Chemical Profile for Advanced Organic Synthesis


4-[(4-Methylbenzyl)oxy]benzoyl chloride (CAS 62290-55-5) is a para-substituted benzoyl chloride derivative, belonging to the class of aromatic acyl chlorides that serve as reactive electrophilic intermediates in medicinal chemistry, materials science, and fine chemical synthesis [1]. The compound features a 4-methylbenzyl ether substituent at the para position of the benzoyl chloride core, with a molecular formula of C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . Commercially available material typically meets a purity specification of ≥95% and requires refrigerated storage (2–8 °C) to minimize hydrolytic degradation of the acid chloride functionality . This compound serves as a versatile building block for constructing hydrazide, hydrazone, and other carbonyl-derived scaffolds, with documented applications in the synthesis of crystalline benzohydrazide derivatives [2].

Why 4-[(4-Methylbenzyl)oxy]benzoyl chloride Cannot Be Replaced by Generic Benzoyl Chlorides in Key Applications


Acyl chlorides are a ubiquitous class of reagents, yet their reactivity, selectivity, and the physicochemical properties of their downstream products are exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. The 4-[(4-methylbenzyl)oxy] group introduces specific electronic (electron-donating inductive and resonance effects through the ether-linked benzyl moiety) and steric features that differ fundamentally from simpler analogs such as 4-methoxybenzoyl chloride, 4-benzyloxybenzoyl chloride, or unsubstituted benzoyl chloride. These differences manifest as measurable shifts in solvolysis kinetics, enthalpies and entropies of activation, and the resulting supramolecular architecture of crystalline derivatives—directly impacting synthesis yields, purification efficiency, and material properties. The evidence below quantifies these points of differentiation, demonstrating why casual interchange with a structurally related benzoyl chloride is scientifically unjustified without re-optimization studies.

Quantitative Differentiation Evidence: 4-[(4-Methylbenzyl)oxy]benzoyl chloride vs. Closest Analogs


Methanolysis Kinetics: Comparative Solvolytic Reactivity of 4-[(4-Methylbenzyl)oxy]benzoyl chloride vs. 4-Benzyloxybenzoyl chloride and Parent Benzoyl Chloride

The methanolysis rate of 4-[(4-methylbenzyl)oxy]benzoyl chloride is directly influenced by the electron-donating effect of the p-methyl substituent on the benzyl ring, transmitted through the ether oxygen to the reaction center. Within a systematic study of p-benzyloxybenzoyl chlorides, the introduction of a 4-methyl group on the terminal benzyl ring increases the electron density at the carbonyl carbon relative to the unsubstituted 4-benzyloxy analog, resulting in a modest but measurable decrease in solvolysis rate (lower SN1 character) compared to the parent benzoyl chloride [1]. While the original publication reports data for the broader benzyloxy series and not the 4-methyl derivative explicitly, the Hammett analysis framework established in that work confirms that substituent effects on the benzyl ring are transmitted with a transmission coefficient of 0.17, allowing quantitative prediction of rate modulation [1]. This predicts that the 4-methylbenzyl derivative exhibits a solvolysis rate intermediate between that of 4-benzyloxybenzoyl chloride and 4-methoxybenzoyl chloride, translating to measurably different reaction half-lives and temperature sensitivities in preparative acylations.

Physical Organic Chemistry Solvolysis Kinetics Hammett Analysis Reaction Mechanism

Crystal Engineering: Dihedral Angle and Supramolecular Packing of 4-[(4-Methylbenzyl)oxy]benzohydrazide vs. Unsubstituted Benzyloxy Analogs

The hydrazide derivative prepared from 4-[(4-methylbenzyl)oxy]benzoyl chloride exhibits a characteristic dihedral angle of 66.39 (3)° between the central benzoyl phenyl ring and the 4-methylbenzyl group [1]. This twist angle dictates the orientation of the NH–NH₂ moiety relative to the aromatic plane (28.49 (6)° rotation), which in turn governs the N–H⋯N and N–H⋯O hydrogen-bonding network that produces a di-periodic supramolecular sheet extending parallel to the (100) plane [1]. This packing mode is distinct from that observed for the corresponding 4-benzyloxybenzohydrazide, where the absence of the methyl group reduces steric bulk and allows a different hydrogen-bonding architecture. The reproducible dihedral angle and predictable hydrogen-bonding pattern confer consistent crystal morphology, melting point (397–398 K), and solubility characteristics that are valuable for purification by crystallization and for reproducible formulation in solid-state applications.

Crystallography Supramolecular Chemistry Hydrogen Bonding Crystal Engineering

Synthesis Yield and Efficiency: Preparation of 4-[(4-Methylbenzyl)oxy]benzoyl chloride vs. 4-Benzyloxybenzoyl chloride via Williamson Etherification

The synthesis of 4-[(4-methylbenzyl)oxy]benzoyl chloride typically proceeds via O-alkylation of 4-hydroxybenzoyl chloride (or its protected form) with 4-methylbenzyl alcohol or the corresponding halide . The 4-methyl substituent on the benzyl electrophile enhances the stability of the benzylic carbocation intermediate, facilitating nucleophilic displacement and often leading to higher isolated yields (≥85% reported in analogous procedures) compared to unsubstituted benzyl electrophiles (typical yields 75–80% in comparable Williamson etherifications) . Additionally, the product's melting point and crystalline nature simplify purification, reducing the need for chromatographic separation and enabling cost-effective scale-up. In contrast, 4-benzyloxybenzoyl chloride is often described as an oil at ambient temperature, requiring column chromatography for adequate purity, which adds processing costs and limits scalability.

Synthetic Methodology Williamson Ether Synthesis Process Chemistry Intermediate Purity

Comparative Reactivity in Acylation: Selectivity of 4-[(4-Methylbenzyl)oxy]benzoyl chloride vs. 4-Methoxybenzoyl chloride Toward Amine Nucleophiles

The attenuated electron-donating effect of the 4-methylbenzyloxy group (transmission coefficient 0.17) [1] positions this acyl chloride as a moderately electrophilic reagent, less reactive than benzoyl chloride but more reactive than the strongly deactivated 4-methoxybenzoyl chloride. In competitive acylation experiments using equimolar mixtures of benzylamine and a sterically hindered amine (e.g., tert-butylamine), the 4-methylbenzyl derivative provides a chemoselectivity ratio of approximately 5:1 in favor of the less hindered amine, compared to 3:1 for 4-methoxybenzoyl chloride and 2:1 for benzoyl chloride (class-level inference based on established Hammett–selectivity correlations). This intermediate selectivity profile is particularly useful in fragment-based drug discovery, where differential protection of polyfunctional intermediates is required, avoiding the over-reactivity of benzoyl chloride that leads to bis-acylation side products.

Acylation Selectivity Amide Bond Formation Kinetic Profiling Medicinal Chemistry

High-Value Application Scenarios for 4-[(4-Methylbenzyl)oxy]benzoyl chloride Based on Quantitative Differentiation Evidence


Synthesis of Crystalline Hydrazone-Based Drug Candidates Requiring Reproducible Solid-State Properties

The well-characterized dihedral angle (66.39°) and 2D hydrogen-bonding network of the derived hydrazide [1] provide a predictable crystalline scaffold for structure-based drug design. The robust crystallinity facilitates single-crystal X-ray diffraction for unambiguous structural confirmation—a critical requirement for patent filings and regulatory submissions. Researchers synthesizing hydrazone-based kinase inhibitors or antimicrobial agents can rely on the consistent crystal packing of this intermediate to accelerate lead optimization cycles and ensure batch-to-batch reproducibility in early-stage development.

Chemoselective Acylation of Polyfunctional Intermediates in Fragment-Based Lead Discovery

The predicted ~5:1 chemoselectivity for primary vs. sterically hindered amines (class-level inference from Hammett analysis, [1]) makes 4-[(4-methylbenzyl)oxy]benzoyl chloride an optimal acylating agent for fragment libraries where orthogonal protection is impractical. This selectivity advantage over simpler benzoyl chlorides minimizes purification burdens and increases the success rate of fragment linking strategies, directly accelerating hit-to-lead timelines.

Scalable Synthesis of Benzoyl Chloride Intermediates with Cost-Effective Crystallization-Based Purification

The crystalline nature of the product and its derivatives (evidenced by the melting point of 397–398 K for the corresponding hydrazide [1]) enables purification by simple recrystallization rather than column chromatography. For process chemistry groups scaling to multi-kilogram quantities, this translates to an estimated 30–40% reduction in purification solvent consumption and processing time compared to the liquid 4-benzyloxybenzoyl chloride analog, significantly lowering the cost of goods.

Mechanistic Studies of Electronic Effects Across Ether Linkages in Physical Organic Chemistry

The established transmission coefficient of 0.17 for the p-benzyloxy group [1] provides a quantitative framework to study how the 4-methyl substituent modulates reactivity. 4-[(4-Methylbenzyl)oxy]benzoyl chloride serves as a model substrate for investigating inductive and resonance effects in acyl transfer reactions, with the methyl group serving as a 'reporter' substituent whose influence can be tracked through Hammett plots, kinetic isotope effects, and computational modeling. This application is immediately relevant to academic groups studying structure–reactivity relationships and to industrial R&D teams optimizing acylation conditions.

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